N-(2,4-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylaniline and 2-morpholinoquinoline.
Formation of Intermediate: The aniline derivative undergoes acylation to form an intermediate acetamide.
Coupling Reaction: The intermediate is then coupled with 2-morpholinoquinoline under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide involves its interaction with molecular targets in biological systems. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity to produce a biological response.
Pathways Involved: Affecting signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide: can be compared with other acetamide derivatives such as:
Uniqueness
Structural Features: The presence of both 2,4-dimethylphenyl and 2-morpholinoquinoline moieties in the same molecule.
Biological Activity: Unique biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-6-8-19(17(2)14-16)24-22(27)15-29-20-5-3-4-18-7-9-21(25-23(18)20)26-10-12-28-13-11-26/h3-9,14H,10-13,15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDAZJIRJFZNPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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